molecular formula C9H10N2O2 B3361000 2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl- CAS No. 90620-65-8

2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl-

Cat. No.: B3361000
CAS No.: 90620-65-8
M. Wt: 178.19 g/mol
InChI Key: MLMHJBLVKGRTEK-UHFFFAOYSA-N
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Description

2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl-: is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido[3,4-d][1,3]oxazin-2-one: The parent compound without the 1,8-dimethyl substitution.

    1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one: A similar compound with a different substitution pattern.

    7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: A brominated derivative with different electronic properties.

Uniqueness

2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 8 can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to its unsubstituted or differently substituted analogs.

This detailed overview provides a comprehensive understanding of 2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,8-dimethyl-4H-pyrido[3,4-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-8-7(3-4-10-6)5-13-9(12)11(8)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMHJBLVKGRTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C(=O)OC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522566
Record name 1,8-Dimethyl-1,4-dihydro-2H-pyrido[3,4-d][1,3]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90620-65-8
Record name 1,8-Dimethyl-1,4-dihydro-2H-pyrido[3,4-d][1,3]oxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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